molecular formula C8H18N2O B13561701 (R)-2-Amino-N-butylbutanamide

(R)-2-Amino-N-butylbutanamide

Cat. No.: B13561701
M. Wt: 158.24 g/mol
InChI Key: XOQMVFUADMEGRE-SSDOTTSWSA-N
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Description

®-2-Amino-N-butylbutanamide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-butylbutanamide typically involves the use of chiral resolution techniques or asymmetric synthesis. One common method starts with the chiral resolution of 3-(t-butoxycarbonyl-amino) butyric acid, followed by reduction using sodium borohydride and a Lewis acid to obtain the desired amine. The final step involves deprotection of the amino group to yield ®-2-Amino-N-butylbutanamide .

Industrial Production Methods

Industrial production methods for ®-2-Amino-N-butylbutanamide often involve similar steps but are optimized for large-scale production. This includes the use of cost-effective raw materials, mild reaction conditions, and environmentally friendly processes to ensure high yield and optical purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-butylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

®-2-Amino-N-butylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-2-Amino-N-butylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-butylbutanamide: The enantiomer of ®-2-Amino-N-butylbutanamide, with different biological activity.

    2-Amino-N-methylbutanamide: A structurally similar compound with a methyl group instead of a butyl group.

    2-Amino-N-ethylbutanamide: Another similar compound with an ethyl group.

Uniqueness

®-2-Amino-N-butylbutanamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-2-amino-N-butylbutanamide

InChI

InChI=1S/C8H18N2O/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6,9H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

XOQMVFUADMEGRE-SSDOTTSWSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H](CC)N

Canonical SMILES

CCCCNC(=O)C(CC)N

Origin of Product

United States

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